molecular formula C18H16ClFN2O3S B2670549 1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 894927-71-0

1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2670549
CAS No.: 894927-71-0
M. Wt: 394.85
InChI Key: QVELSQQXWYTYOP-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a high-purity synthetic organic compound intended for research and development purposes. The complex molecular structure of this reagent, featuring a tetrahydrothieno[3,4-d]imidazol core and a 5,5-dioxide moiety, suggests potential for specialized applications in medicinal chemistry and chemical biology. Researchers may investigate this compound as a key intermediate or a novel pharmacophore in the synthesis of biologically active molecules. Its structural features are characteristic of compounds explored in drug discovery programs, particularly those targeting enzyme inhibition or protein-protein interactions. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S/c19-14-7-4-8-15(20)13(14)9-21-16-10-26(24,25)11-17(16)22(18(21)23)12-5-2-1-3-6-12/h1-8,16-17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVELSQQXWYTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex heterocyclic compound with significant biological activity. Its molecular formula is C18H16ClFN2O3SC_{18}H_{16}ClFN_2O_3S and it has a molecular weight of 394.85 g/mol. This compound is part of the thieno[3,4-d]imidazole family, which is known for various pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 1[(2chloro6fluorophenyl)methyl]5,5dioxo3phenyl3a,4,6,6atetrahydrothieno[3,4d]imidazol2one\text{IUPAC Name }1-[(2-chloro-6-fluorophenyl)methyl]-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

Biological Activity

Research into the biological activity of this compound has revealed its potential in various therapeutic applications.

Antiviral Activity
Studies indicate that derivatives with similar substitutions (like 2-chloro-6-fluoro) exhibit potent antiviral properties against HIV-1. Specifically, compounds with these substitutions have shown picomolar activity against wild-type HIV-1 and significant inhibitory effects against clinically relevant mutants. The mechanism involves interaction with HIV reverse transcriptase, suggesting a promising avenue for anti-HIV therapies .

Mechanism of Action
The biological activity is largely attributed to the compound's ability to inhibit key enzymes involved in viral replication. For instance, the presence of the chloro and fluoro groups enhances binding affinity to target proteins in viral pathways. This has been demonstrated through various enzyme assays where the compound displayed significant inhibition of HIV reverse transcriptase .

Case Study 1: Antiviral Efficacy

In a study published by PubMed, researchers explored the effects of 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that these compounds not only inhibited viral replication but also demonstrated selectivity towards certain viral strains, highlighting their potential for developing targeted antiviral therapies .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of thieno[3,4-d]imidazole derivatives. It was found that modifications at specific positions on the benzyl ring significantly impacted biological activity. The presence of both chloro and fluorine atoms was crucial for enhancing potency against HIV .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism
AntiviralPicomolar activityInhibition of HIV reverse transcriptase
Enzyme InhibitionSignificantBinding to viral proteins
SelectivityHighVariability against different HIV strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and analogs are critical for understanding structure-activity relationships (SAR). Below is a comparative analysis with two closely related derivatives:

Table 1: Comparative Analysis of Thienoimidazolone Derivatives

Compound Name Substituent at Position 1 Molecular Formula Molar Mass (g/mol) Key Features
Target: 1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-chloro-6-fluorobenzyl C₁₈H₁₅ClFN₂O₃S ~394.83* Flexible benzyl linker; dual halogenation (Cl, F) enhances electronic effects
1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-chlorophenyl C₁₇H₁₅ClN₂O₃S 362.83 Rigid aryl attachment; no fluorine substitution
1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 3-(trifluoromethyl)phenyl Not reported Not reported CF₃ (strong EWG); thione (C=S) moiety alters hydrogen-bonding potential

*Calculated based on molecular formula.

Key Findings

Substituent Flexibility and Steric Effects: The benzyl group in the target compound introduces conformational flexibility compared to the rigid 2-chlorophenyl group in the analog from . This flexibility may improve binding to deep hydrophobic pockets in enzymes or receptors .

Electronic Modifications :

  • The CF₃ group in the derivative is a stronger electron-withdrawing group (EWG) than Cl or F, which could increase metabolic stability but reduce solubility due to heightened lipophilicity .
  • The thione (C=S) group in ’s compound contrasts with the ketone (C=O) in the target, altering hydrogen-bond acceptor strength and redox stability .

Synthetic Considerations :

  • The target compound’s synthesis likely requires regioselective halogenation and benzyl-group incorporation, differing from the Na₂S₂O₅-mediated cyclization used for benzimidazoles in .

Pharmacological Implications :

  • The dual halogenation (Cl, F) in the target compound may offer balanced lipophilicity and polarity, optimizing membrane permeability and target engagement compared to analogs with single halogens or CF₃ groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of polycyclic imidazole derivatives often requires multi-step protocols. For this compound, a plausible route involves:
  • Step 1 : Condensation of substituted benzyl halides with thienoimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Oxidation of the thienoimidazole core to achieve the 5,5-dioxide moiety using meta-chloroperbenzoic acid (mCPBA) or H₂O₂/urea .
    To optimize yields, employ Design of Experiments (DoE) methodologies. For example, use a central composite design to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Statistical analysis (ANOVA) can identify critical factors affecting yield and purity .

Q. How can researchers validate the structural integrity of this compound, particularly the stereochemistry of the tetrahydro-thienoimidazole core?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography to confirm stereochemistry. For NMR, focus on coupling constants (e.g., J values for adjacent protons in the tetrahydro ring) and NOESY correlations to verify spatial arrangements. Crystallography provides definitive proof of the 3D structure, especially for the fused thienoimidazole system . LC-MS (ESI+) should confirm molecular weight ([M+H]⁺), while FTIR can validate sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .

Q. What solubility and stability challenges are anticipated for this compound in aqueous and organic matrices?

  • Methodological Answer :
  • Solubility : The sulfone group increases polarity, but the aromatic substituents (chloro, fluoro, phenyl) reduce aqueous solubility. Use Hansen Solubility Parameters (HSP) to screen solvents: DMSO or DMF (high polarity) for dissolution, followed by dilution in PBS for biological assays .
  • Stability : Monitor degradation under varying pH (2–12) and temperature (4–40°C) via HPLC-UV over 72 hours. The sulfone moiety may hydrolyze under strongly acidic/basic conditions, requiring stabilization with cryopreservation or lyophilization .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding affinity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, partial charges) of the parent compound. Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with biological targets (e.g., kinases or GPCRs). For instance:
  • Optimize the chloro-fluoro substitution pattern for enhanced Van der Waals interactions in hydrophobic pockets.
  • Modify the phenyl group to introduce hydrogen-bond donors (e.g., -OH, -NH₂) via QSAR models .
    Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ, kₐ) .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell permeability vs. target engagement). Implement:
  • Orthogonal assays : Compare results from cell-based (e.g., viability assays) and cell-free (e.g., enzymatic inhibition) systems.
  • Proteomics profiling : Use thermal shift assays (TSA) to identify off-target interactions that may explain inconsistent IC₅₀ values .
  • Metabolite tracking : Employ LC-HRMS to detect degradation products or reactive intermediates in cell media that alter apparent potency .

Q. How can the stereochemical stability of the tetrahydro-thienoimidazole core be assessed under physiological conditions?

  • Methodological Answer : Conduct dynamic NMR studies at 37°C in deuterated PBS to monitor ring puckering or chair-flip transitions. For accelerated stability testing:
  • Expose the compound to liver microsomes (human/rat) and analyze metabolites via HRMS/MS .
  • Use circular dichroism (CD) to detect conformational changes in chiral environments (e.g., serum proteins) .

Q. What methodologies are recommended for analyzing batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) tools:
  • In-line FTIR to monitor reaction progress and intermediate purity.
  • Multivariate analysis (MVA) of HPLC data (peak area%, retention time) to identify critical quality attributes (CQAs) impacting variability .
    For root-cause analysis, apply failure mode and effects analysis (FMEA) to isolate variables like reagent lot differences or catalyst deactivation .

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